molecular formula C23H24N4O4 B5243508 1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone

1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone

Cat. No.: B5243508
M. Wt: 420.5 g/mol
InChI Key: QSFIGALNKWXSSE-UHFFFAOYSA-N
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Description

1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a combination of pyridine, piperazine, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine derivative: This step involves the reaction of pyridin-2-ylmethylamine with piperazine in the presence of a suitable catalyst.

    Oxazole ring formation: The piperazine derivative is then reacted with an appropriate oxazole precursor under controlled conditions to form the oxazole ring.

    Coupling with phenyl group: The final step involves coupling the oxazole-piperazine intermediate with a phenyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]methanol
  • 1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]propane

Uniqueness

1-[3-[[3-[4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-[[3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-17(28)18-5-4-7-20(13-18)30-16-21-14-22(25-31-21)23(29)27-11-9-26(10-12-27)15-19-6-2-3-8-24-19/h2-8,13-14H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFIGALNKWXSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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